1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946353-33-9
Cat. No.: VC4396089
Molecular Formula: C19H14ClFN2O2
Molecular Weight: 356.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946353-33-9 |
|---|---|
| Molecular Formula | C19H14ClFN2O2 |
| Molecular Weight | 356.78 |
| IUPAC Name | 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H14ClFN2O2/c20-16-11-14(8-9-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
| Standard InChI Key | NLQLWQWULVUSAX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
1-Benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a benzyl group, a chloro-fluorophenyl moiety, and a dihydropyridine ring with a carboxamide functional group, contributing to its chemical properties and biological interactions.
Synthesis
The synthesis of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available sources, such reactions generally require careful control of temperature and solvent choice to optimize product formation and purity.
Biological Activities and Applications
Dihydropyridine derivatives, including 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, are known for their involvement in several pharmacological activities. These include calcium channel blocking and potential anti-inflammatory effects, which are significant in medicinal chemistry.
Research Findings and Future Directions
Research into the biological activities of dihydropyridine derivatives continues to grow, with ongoing studies exploring their therapeutic potential. The structural diversity of these compounds allows for a wide range of interactions with biological targets, making them valuable scaffolds in drug discovery and development.
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